2-Bromo-4-cyano-6-nitrobenzoic acid
Overview
Description
2-Bromo-4-cyano-6-nitrobenzoic acid is an organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and stability under normal conditions. It is insoluble in water but soluble in organic solvents such as ethanol and chloroform . The compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 2-Bromo-4-cyano-6-nitrobenzoic acid typically involves nitration reactions. One common method is the nitration of 4-bromobenzoic acid using nitric acid, resulting in the formation of the target compound . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure the desired product yield. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize efficiency and safety.
Chemical Reactions Analysis
2-Bromo-4-cyano-6-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as nitro and cyano.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-cyano-6-nitrobenzoic acid is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s derivatives explores their potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-6-nitrobenzoic acid exerts its effects involves interactions with molecular targets and pathways. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting various biochemical pathways. The bromine atom can be involved in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
2-Bromo-4-cyano-6-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Bromo-4-nitrobenzoic acid: Lacks the cyano group, resulting in different reactivity and applications.
4-Bromo-2-nitrobenzoic acid: Similar structure but different positioning of functional groups, affecting its chemical behavior.
2-Cyano-4-nitrobenzoic acid: Lacks the bromine atom, leading to variations in its chemical properties and uses.
Properties
IUPAC Name |
2-bromo-4-cyano-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)2-6(11(14)15)7(5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPHRPUTFPSIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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